Tert-butyl (3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylate
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Overview
Description
Tert-butyl (3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylate is a chemical compound that belongs to the class of organic compounds known as isoindoles. Isoindoles are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This particular compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylate typically involves the hydrogenation of indoline-2-carboxylic acid in the presence of a rhodium-aluminum oxide catalyst. The reaction is carried out in methanol under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced isoindole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced isoindole derivatives, and substituted isoindole derivatives .
Scientific Research Applications
Tert-butyl (3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3aS,7aS)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
- Tert-butyl (3aS,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate
- Tert-butyl (3aS,7aS)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Uniqueness
Tert-butyl (3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl (3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-12(2,3)16-11(15)13-7-5-4-6-10(13)8-14-9-13/h10,14H,4-9H2,1-3H3/t10-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPIZHKPLYAVAR-ZWNOBZJWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCCCC1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@]12CCCC[C@@H]1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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